REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH:12]1[C:17]([S:18]([C:21]2[CH:26]=[CH:25][C:24](Cl)=[CH:23][CH:22]=2)(=[O:20])=[O:19])=[CH:16][CH:15]=[C:14](Cl)[CH:13]=1.[C:29]([O-:32])([O-])=O.[K+].[K+].CN(C=O)C>O.CCOCC>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][C:14]1[CH:15]=[CH:16][C:17]([S:18]([C:21]2[CH:26]=[CH:25][C:24]([O:32][C:29]3[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:4]=3)=[CH:23][CH:22]=2)(=[O:20])=[O:19])=[CH:12][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
11.29 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
diamond
|
Quantity
|
11.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reacting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All apparatus is rigorously dried
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen before use
|
Type
|
CUSTOM
|
Details
|
The reaction is performed in a 250 mL 3-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
topped with a nitrogen inlet tube
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is removed
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
WASH
|
Details
|
washed with 5% NaOH
|
Type
|
CUSTOM
|
Details
|
to remove any acidic species
|
Type
|
WASH
|
Details
|
It is then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to leave a white crystalline solid
|
Type
|
CUSTOM
|
Details
|
This solid is purified by column chromatography on flash grade silica gel using
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of CH 2 Cl2 /Hexane as eluent
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
is accomplished by recrystallization of the white solid from ethanol
|
Type
|
CUSTOM
|
Details
|
to give white
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(OC2=CC=C(C=C2)S(=O)(=O)C2=CC=C(C=C2)OC2=CC(=CC=C2)C(F)(F)F)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |